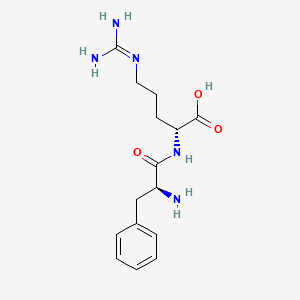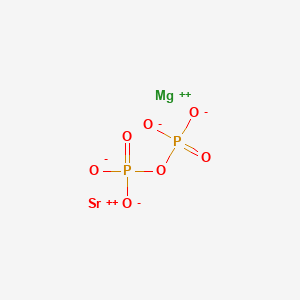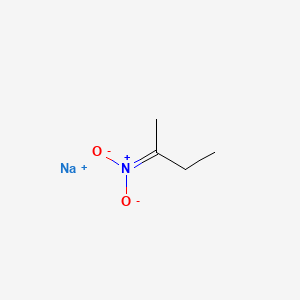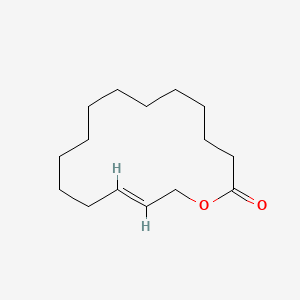
Oxacyclohexadec-14-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxacyclohexadec-14-en-2-one is a macrocyclic lactone with the molecular formula C₁₅H₂₆O₂. It is known for its musky odor and is commonly used in the fragrance industry. This compound is also referred to as a macrocyclic musk due to its large ring structure and musky scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxacyclohexadec-14-en-2-one can be synthesized through various methods, including the cyclization of long-chain hydroxy acids. One common method involves the cyclization of 15-hydroxypentadecanoic acid under acidic conditions to form the lactone ring. The reaction typically requires a strong acid catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as esterification, hydrolysis, and cyclization, with careful control of reaction conditions to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxacyclohexadec-14-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Diols
Substitution: Various substituted lactones and derivatives
Scientific Research Applications
Oxacyclohexadec-14-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrocyclic lactones and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the fragrance industry as a key ingredient in perfumes and other scented products.
Mechanism of Action
The mechanism of action of oxacyclohexadec-14-en-2-one primarily involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a musky odor. Additionally, its large ring structure allows it to interact with various molecular targets, potentially influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Oxacyclohexadec-12-en-2-one: Another macrocyclic musk with a similar structure but differing in the position of the double bond.
Cyclopentadecanolide: A macrocyclic lactone with a similar musky odor but a different ring size and structure.
Exaltolide: A well-known macrocyclic musk with a similar odor profile and applications in the fragrance industry.
Uniqueness
Oxacyclohexadec-14-en-2-one is unique due to its specific ring size and the position of the double bond, which contribute to its distinct olfactory properties and reactivity. Its ability to form stable complexes with various molecules also sets it apart from other macrocyclic musks.
Properties
CAS No. |
93893-91-5 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(14E)-1-oxacyclohexadec-14-en-2-one |
InChI |
InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h10,12H,1-9,11,13-14H2/b12-10+ |
InChI Key |
PSFKNEZPTNSWPX-ZRDIBKRKSA-N |
Isomeric SMILES |
C1CCCCC/C=C/COC(=O)CCCCC1 |
Canonical SMILES |
C1CCCCCC=CCOC(=O)CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


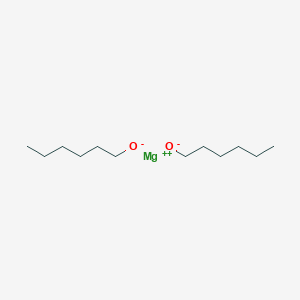

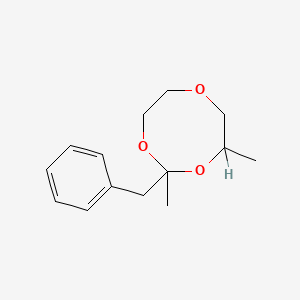
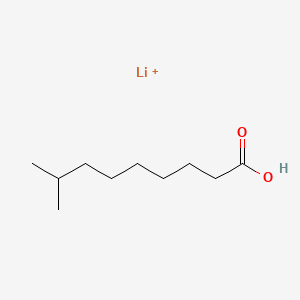
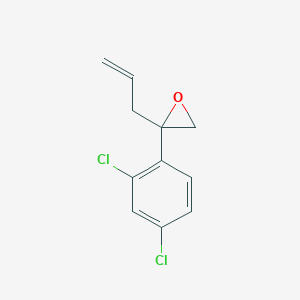

![9-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B12653847.png)
